molecular formula C8H14N2O2 B12648196 5-Oxo-L-propyl-L-prolinamide CAS No. 63155-83-9

5-Oxo-L-propyl-L-prolinamide

Cat. No.: B12648196
CAS No.: 63155-83-9
M. Wt: 170.21 g/mol
InChI Key: VFKVIVDERFUZPW-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-L-propyl-L-prolinamide typically involves the reaction of L-proline with propylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-L-propyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted amides .

Mechanism of Action

The mechanism of action of 5-Oxo-L-propyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Oxo-L-propyl-L-prolinamide is unique due to its specific substitution pattern and the presence of a propyl groupFor example, the presence of the propyl group may enhance its lipophilicity and membrane permeability, making it more suitable for certain biological assays or therapeutic applications .

Properties

CAS No.

63155-83-9

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(2S)-5-oxo-N-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H14N2O2/c1-2-5-9-8(12)6-3-4-7(11)10-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11)/t6-/m0/s1

InChI Key

VFKVIVDERFUZPW-LURJTMIESA-N

Isomeric SMILES

CCCNC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCNC(=O)C1CCC(=O)N1

Origin of Product

United States

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